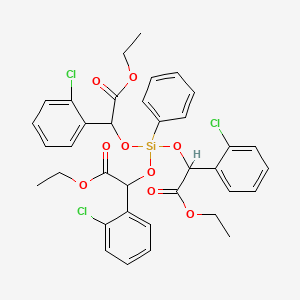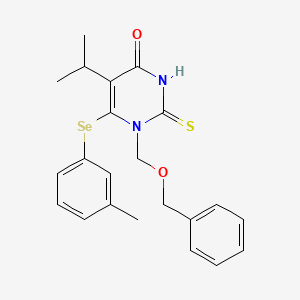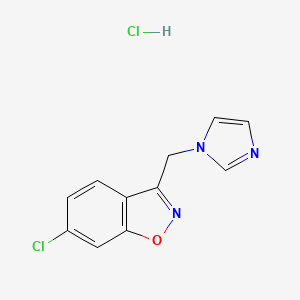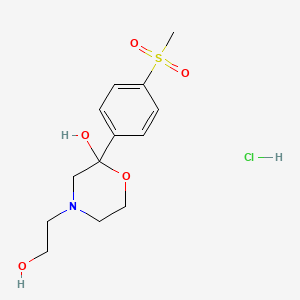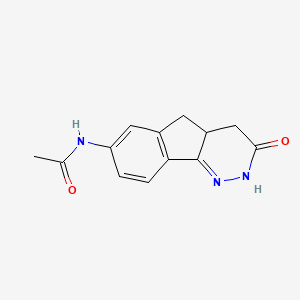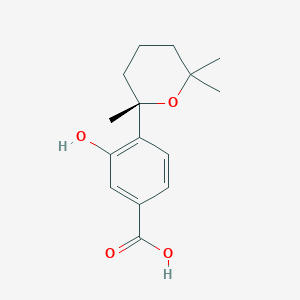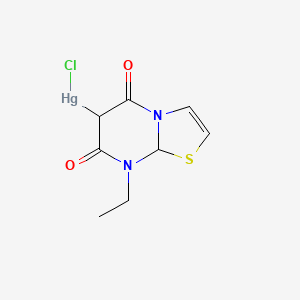
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-bromophenyl)-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-イミダゾ[1,2-a]ピリジン-4-イウム, 1,1’-ヘキサメチレンビス(2-(p-ブロモフェニル)-, ジブロミドは、そのユニークな構造と特性で知られる複雑な有機化合物です。この化合物は、イミダゾ環とピリジン環が融合し、ヘキサメチレンブリッジで接続された2つのブロモフェニル基の存在が特徴です。ジブロミド型は、化合物に関連付けられた2つの臭化物イオンの存在を示しています。
準備方法
1H-イミダゾ[1,2-a]ピリジン-4-イウム, 1,1’-ヘキサメチレンビス(2-(p-ブロモフェニル)-, ジブロミドの合成は、通常、複数ステップの有機反応を伴います。プロセスは、イミダゾ環とピリジン環の調製から始まり、続いてブロモフェニル基の導入が行われます。最後のステップでは、ヘキサメチレンブリッジの形成と臭化物イオンの添加が行われ、ジブロミド塩が形成されます。工業生産方法では、収率と純度を高めるために、触媒と最適化された反応条件を使用することがあります。
化学反応の分析
1H-イミダゾ[1,2-a]ピリジン-4-イウム, 1,1’-ヘキサメチレンビス(2-(p-ブロモフェニル)-, ジブロミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: ブロモフェニル基は求核剤との置換反応を起こし、新しい誘導体を生成することができます。
付加: この化合物は求電子剤との付加反応に参加し、新しい化合物を生成することができます。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度と圧力条件が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
1H-イミダゾ[1,2-a]ピリジン-4-イウム, 1,1’-ヘキサメチレンビス(2-(p-ブロモフェニル)-, ジブロミドは、以下を含む幅広い科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されています。
生物学: 抗菌性、抗ウイルス性、抗癌性など、その潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探求する研究が進行中です。
産業: この化合物は、新素材の開発や工業プロセスにおける触媒として使用されています。
科学的研究の応用
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
1H-イミダゾ[1,2-a]ピリジン-4-イウム, 1,1’-ヘキサメチレンビス(2-(p-ブロモフェニル)-, ジブロミドの作用機序には、細胞内の分子標的や経路との相互作用が含まれます。この化合物は、特定の酵素や受容体に結合し、細胞プロセスのモジュレーションにつながる可能性があります。関与する正確な分子標的と経路は、特定の応用と研究されている生物システムによって異なります。
類似の化合物との比較
1H-イミダゾ[1,2-a]ピリジン-4-イウム, 1,1’-ヘキサメチレンビス(2-(p-ブロモフェニル)-, ジブロミドは、以下のような他の類似の化合物と比較することができます。
1H-イミダゾ[1,2-a]ピリジン-4-イウム誘導体: これらの化合物は類似の構造をしていますが、イミダゾ環とピリジン環に付加された置換基が異なる場合があります。
ブロモフェニル誘導体: 異なるブリッジング基または追加の官能基を持つブロモフェニル基を持つ化合物。
ヘキサメチレンブリッジ化合物: ヘキサメチレンブリッジを持つが、異なる芳香族または複素環を持つ化合物。
1H-イミダゾ[1,2-a]ピリジン-4-イウム, 1,1’-ヘキサメチレンビス(2-(p-ブロモフェニル)-, ジブロミドの独自性は、その特定の構造的特徴の組み合わせにあり、これはその独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide can be compared with other similar compounds, such as:
1H-Imidazo(1,2-a)pyridin-4-ium derivatives: These compounds have similar structures but may differ in the substituents attached to the imidazo and pyridin rings.
Bromophenyl derivatives: Compounds with bromophenyl groups that may have different bridging groups or additional functional groups.
Hexamethylene-bridged compounds: Compounds with a hexamethylene bridge but different aromatic or heterocyclic groups.
The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
93835-31-5 |
|---|---|
分子式 |
C32H30Br4N4 |
分子量 |
790.2 g/mol |
IUPAC名 |
2-(4-bromophenyl)-1-[6-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-4-ium-1-yl]hexyl]imidazo[1,2-a]pyridin-4-ium;dibromide |
InChI |
InChI=1S/C32H30Br2N4.2BrH/c33-27-15-11-25(12-16-27)29-23-35-19-7-3-9-31(35)37(29)21-5-1-2-6-22-38-30(26-13-17-28(34)18-14-26)24-36-20-8-4-10-32(36)38;;/h3-4,7-20,23-24H,1-2,5-6,21-22H2;2*1H/q+2;;/p-2 |
InChIキー |
CRMMJHQZRQGHMB-UHFFFAOYSA-L |
正規SMILES |
C1=CC=[N+]2C=C(N(C2=C1)CCCCCCN3C4=CC=CC=[N+]4C=C3C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


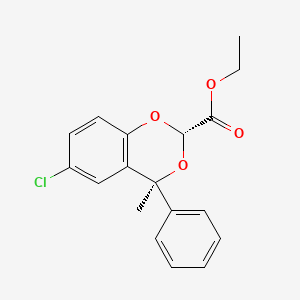
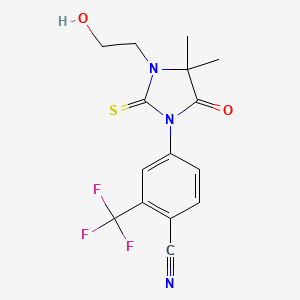
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)

